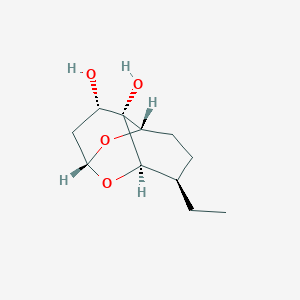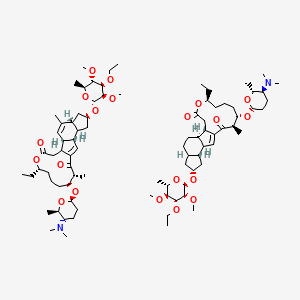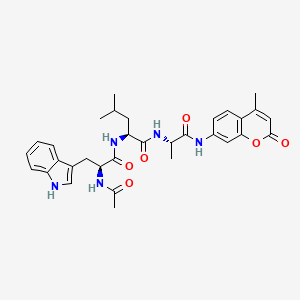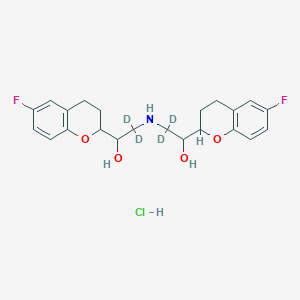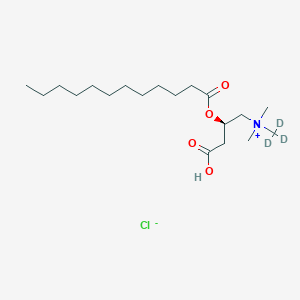
Lauroyl-L-carnitine-d3 (chloride)
概要
説明
ラウロイル-L-カルニチン-d3 (塩化物) は、ラウロイル-L-カルニチン塩化物の重水素標識誘導体です。これは主に科学研究で使用される安定同位体化合物です。 この化合物は、特に水素、炭素、およびその他の元素の安定した重同位体による薬物分子の定量化において、創薬における役割で知られています .
準備方法
合成経路と反応条件
ラウロイル-L-カルニチン-d3 (塩化物) は、ラウロイル-L-カルニチン塩化物に重水素を組み込むことで合成されます。このプロセスには、分子構造中の水素原子を重水素原子で置換することが含まれます。 この重水素化プロセスは、通常、最終生成物の安定性と純度を確保するために、制御された条件下で重水素化試薬を使用して実施されます .
工業的生産方法
ラウロイル-L-カルニチン-d3 (塩化物) の工業的生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、重水素化試薬を処理し、必要な反応条件を維持するための専用機器の使用が含まれます。 最終生成物は、次にその同位体純度と安定性について精製および試験されます .
化学反応の分析
反応の種類
ラウロイル-L-カルニチン-d3 (塩化物) は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を形成する可能性があります。
還元: 還元反応を起こすこともでき、還元誘導体の形成につながります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 反応は、通常、目的の結果を確保するために、制御された温度と圧力下で行われます .
生成される主な生成物
これらの反応から生成される主な生成物には、ラウロイル-L-カルニチン-d3 (塩化物) の酸化および還元誘導体、ならびに重水素原子が他の官能基に置き換えられた置換化合物が含まれます .
科学研究における用途
ラウロイル-L-カルニチン-d3 (塩化物) は、科学研究で幅広い用途があります。
科学的研究の応用
Lauroyl-L-carnitine-d3 (chloride) has a wide range of applications in scientific research:
作用機序
ラウロイル-L-カルニチン-d3 (塩化物) の作用機序には、アシルカルニチンとしての役割が含まれます。これは、脂肪酸をミトコンドリアに輸送してβ酸化を促進し、エネルギー代謝において重要な役割を果たします。 重水素標識により、代謝研究における正確な追跡と定量が可能です .
類似の化合物との比較
類似の化合物
ラウロイル-L-カルニチン塩化物: この化合物の非重水素化形態であり、同様の用途に使用されますが、重水素標識の利点は得られません.
ラウロイル-L-カルニチン-d9 塩化物: 重水素化の程度が高い別の重水素標識誘導体です.
ラウロイル-L-カルニチン-d3 塩酸塩: 異なる対イオンを持つ同様の化合物であり、同様の研究用途に使用されます.
独自性
ラウロイル-L-カルニチン-d3 (塩化物) は、特定の重水素標識により独自性があり、安定性を高め、分析研究における正確な定量を可能にします。 これは、創薬と代謝研究で特に貴重です .
類似化合物との比較
Similar Compounds
Lauroyl-L-carnitine chloride: The non-deuterated form of the compound, used for similar applications but without the benefits of deuterium labeling.
Lauroyl-L-carnitine-d9 chloride: Another deuterium-labeled derivative with a higher degree of deuteration.
Lauroyl-L-carnitine-d3 hydrochloride: A similar compound with a different counterion, used in similar research applications.
Uniqueness
Lauroyl-L-carnitine-d3 (chloride) is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies. This makes it particularly valuable in drug development and metabolic research .
特性
IUPAC Name |
[(2R)-3-carboxy-2-dodecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i2D3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBUDRTWRVCFN-NZDFJUHXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


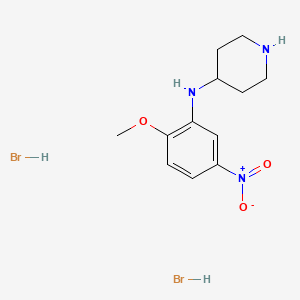
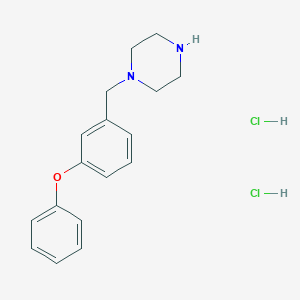

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propan-1-amine;trihydrochloride](/img/structure/B8088662.png)
![5-Methyl-2-[2-(morpholin-4-yl)ethoxy]aniline (2HCl)](/img/structure/B8088672.png)
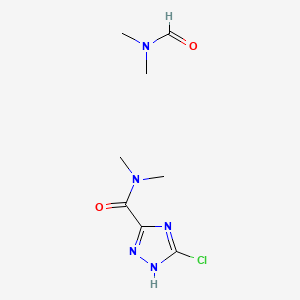
![2-[4-[2-(dimethylamino)-2-oxoethyl]piperazin-1-yl]acetic acid;N,N-dimethylformamide](/img/structure/B8088696.png)
![[(1R,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride](/img/structure/B8088698.png)
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;trihydrate](/img/structure/B8088699.png)

